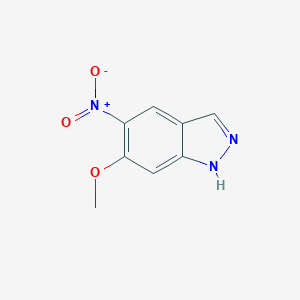

6-Methoxy-5-nitro-1H-indazole

描述

6-Methoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitro-1H-indazole typically involves the nitration of 6-methoxyindazole. One common method includes the reaction of 6-methoxyindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides, amines, or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 6-Methoxy-5-amino-1H-indazole.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation: Aldehyde or carboxylic acid derivatives of this compound.

科学研究应用

Anticancer Properties

Several studies have investigated the anticancer potential of 6-methoxy-5-nitro-1H-indazole. Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against lung carcinoma cell lines, indicating substantial cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It has demonstrated effectiveness against certain bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that this compound derivatives exhibited potent anticancer activity, particularly against breast and lung cancer cell lines. The study highlighted the structure-activity relationship (SAR) that was crucial for optimizing the compound's efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NCI-H460 (lung) | 10 |

| 6-Methoxy-5-nitro derivative | MCF7 (breast) | 15 |

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Neisseria gonorrhoeae. The results indicated that this compound could serve as a potential treatment option for bacterial infections, with MIC values lower than those of conventional antibiotics like penicillin .

作用机制

The mechanism of action of 6-Methoxy-5-nitro-1H-indazole is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity towards its molecular targets.

相似化合物的比较

5-Nitroindazole: Lacks the methoxy group, which can affect its reactivity and biological activity.

6-Methoxyindazole:

5-Methoxy-1H-indazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological effects.

Uniqueness: 6-Methoxy-5-nitro-1H-indazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

生物活性

Overview

6-Methoxy-5-nitro-1H-indazole is a nitrogen-containing heterocyclic compound belonging to the indazole family. Its unique structure, characterized by a methoxy group at the 6th position and a nitro group at the 5th position, suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and signaling pathways.

- Inhibition of Enzymes : This compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine, which can have implications for neurodegenerative diseases .

- Cytotoxic Effects : The nitro group in its structure can undergo bioreduction, forming reactive intermediates that may induce cytotoxic effects in cancer cells. This mechanism is particularly relevant in the context of anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound inhibits the proliferation of various cancer cell lines, including those from breast and colon cancers. The IC50 values for these effects vary depending on the cell type but are generally in the low micromolar range .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

- Macrophage Activity Modulation : Studies indicate that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : The compound is well absorbed when administered orally, with peak plasma concentrations reached within a few hours post-administration.

- Metabolism : It undergoes metabolic transformations primarily in the liver, with several metabolites exhibiting similar biological activities .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study evaluated its effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results showed a significant reduction in cell viability with IC50 values of 2.5 µM and 3.0 µM respectively after 48 hours of treatment .

- Anti-inflammatory Study : Another study assessed its impact on LPS-stimulated macrophages, finding that treatment with 10 µM significantly reduced TNF-alpha production by approximately 40% compared to controls .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to other related compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | MAO-B Inhibition | IC50 (µM) |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | ~2.5 |

| 5-Nitroindazole | Moderate | No | No | ~10 |

| Indazole Derivatives | Variable | Variable | Variable | ~5 |

化学反应分析

Electrophilic Substitution at the C3 Position

The C3 position of indazoles is highly reactive due to aromatic directing effects. For 6-Methoxy-5-nitro-1H-indazole, this site undergoes halogenation under specific conditions:

Chlorination

-

Reagents : N-Chlorosuccinimide (NCS) with DMSO as a catalyst.

-

Conditions : Acetonitrile solvent, room temperature.

-

Outcome : Selective chlorination at C3 with yields ≥80% (vs. 23% without DMSO) .

| Reaction Type | Reagents | Solvent | Catalyst | Yield (%) | Product |

|---|---|---|---|---|---|

| Chlorination | NCS | MeCN | DMSO | 80 | 3-Chloro-6-methoxy-5-nitro-1H-indazole |

The nitro group at position 5 deactivates the ring but does not block C3 reactivity due to steric and electronic factors .

Palladium-Catalyzed Cross-Coupling Reactions

The C3 position participates in alkenylation via palladium catalysis:

Alkenylation

-

Reagents : Acrylates or phosphonates.

-

Catalyst : Pd(OAc)₂ with phenanthroline ligands.

-

Conditions : Mechanochemical grinding or solution-phase reactions.

| Reaction Type | Reagents | Catalyst System | Conditions | Yield (%) | Product |

|---|---|---|---|---|---|

| Alkenylation | Acrylates | Pd(OAc)₂/Phenanthroline | Mechanochemical | 85 | 3-Alkenyl-6-methoxy-5-nitro-1H-indazole |

This method avoids N-protection requirements, enhancing synthetic utility .

Reaction with Formaldehyde

In aqueous HCl, this compound reacts with formaldehyde to form N1-hydroxymethyl derivatives:

-

Mechanism : Protonation at N1 facilitates nucleophilic attack by formaldehyde, followed by dehydration to stabilize the adduct.

-

Theoretical Validation : B3LYP/6-311++G(d,p) calculations confirm a 72 kJ·mol⁻¹ activation barrier and 52 kJ·mol⁻¹ adduct stability .

| Substituent Position | Reactivity with Formaldehyde | Key Energy Values (kJ·mol⁻¹) |

|---|---|---|

| 5-Nitro | Reactive | ΔG‡ = 72, ΔG = -52 |

The nitro group at position 5 does not inhibit N1 reactivity, unlike 7-nitro derivatives .

Oxidative Transformations

The methoxy group at position 6 can undergo oxidation under harsh conditions:

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Outcome : Conversion to a carbonyl group (ketone or carboxylic acid).

-

Limitation : Limited direct experimental data exists, but analogous indazole oxidations suggest feasibility .

Comparative Reactivity of Nitro-Substituted Indazoles

The nitro group’s position critically influences reactivity:

| Nitro Position | C3 Reactivity | N1 Reactivity | Key Observation |

|---|---|---|---|

| 5 | High | High | Directs electrophiles to C3 and N1 sites |

| 7 | Low | None | Steric hindrance blocks N1 adduct formation |

This table synthesizes findings from crystallographic and NMR studies .

属性

IUPAC Name |

6-methoxy-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-3-6-5(4-9-10-6)2-7(8)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULAONDBWZZTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570924 | |

| Record name | 6-Methoxy-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-75-0 | |

| Record name | 6-Methoxy-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-5-nitro (1H)indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。